Dodecane

Description

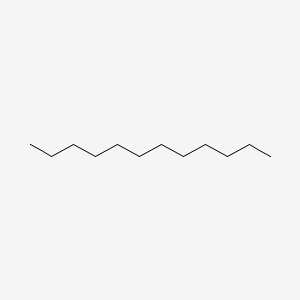

Structure

3D Structure

Properties

IUPAC Name |

dodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26/c1-3-5-7-9-11-12-10-8-6-4-2/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRUBQQJIBEYMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26 | |

| Record name | N-DODECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20320 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | dodecane | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dodecane | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0026913 | |

| Record name | Dodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-dodecane is a clear colorless liquid. (NTP, 1992), Liquid, Colorless liquid; [CAMEO] | |

| Record name | N-DODECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20320 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dodecane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1785 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-Dodecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031444 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

421.3 °F at 760 mmHg (NTP, 1992), 216.3 °C, 215.00 to 217.00 °C. @ 760.00 mm Hg | |

| Record name | N-DODECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20320 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Dodecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-Dodecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031444 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

165 °F (NTP, 1992), 83 °C (181 °F) - closed cup, 165 °F (74 °C) (Closed Cup), 71 °C (From table) | |

| Record name | N-DODECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20320 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Dodecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 77 °F (NTP, 1992), In water, 3.7X10-3 mg/L at 25 °C, Very soluble in ethyl alcohol, ethyl ether, acetone, chloroform, carbon tetrachloride, In salt water, 0.005 mg/L at 20 °C; in sea water, 0.0029 mg/L; in distilled water at 25 °C, 0.0037 mg/L, 3.7e-06 mg/mL at 25 °C | |

| Record name | N-DODECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20320 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Dodecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-Dodecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031444 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.7487 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7495 g/cu cm at 20 °C | |

| Record name | N-DODECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20320 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Dodecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

5.96 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.96 (Air = 1) | |

| Record name | N-DODECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20320 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Dodecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 mmHg at 118 °F ; 0.3 mmHg at 68 °F (NTP, 1992), 0.13 [mmHg], 0.135 mm Hg at 25 °C | |

| Record name | N-DODECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20320 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dodecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1785 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Dodecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

The common impurities or contaminants /minor products/ associated with the synthesis of n-dodecane are 5-methyl undecane (5%) and a mixture of 1-hexene and n-hexane. | |

| Record name | n-Dodecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

112-40-3, 93685-81-5, 93924-07-3, 129813-67-8 | |

| Record name | N-DODECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20320 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dodecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocarbons, C4, 1,3-butadiene-free, polymd., triisobutylene fraction, hydrogenated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093685815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkanes, C10-14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093924073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C12-14-alkanes | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129813678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DODECANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8714 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DODECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11A386X1QH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Dodecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-Dodecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031444 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

14.7 °F (NTP, 1992), -9.55 °C, Heat of fusion: 36.8 kJ/mol at melting point, -9.6 °C | |

| Record name | N-DODECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20320 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Dodecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-Dodecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031444 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Thermophysical Properties of n-Dodecane

For Researchers, Scientists, and Drug Development Professionals

Abstract

n-Dodecane (C₁₂H₂₆), a linear alkane, is a compound of significant scientific and industrial interest, serving as a solvent, a key component in fuel surrogates, and a phase-change material.[1] Its well-characterized nature makes it an ideal model compound in fundamental studies. A thorough understanding of its thermophysical properties is critical for the design, modeling, and optimization of processes across various fields, including chemical engineering, materials science, and pharmaceutical development. This guide provides a comprehensive database of the core thermophysical properties of n-dodecane, coupled with detailed, field-proven experimental methodologies for their measurement.

Fundamental Properties of n-Dodecane

Before delving into its temperature and pressure-dependent properties, it is essential to establish the fundamental identifiers and constants for n-dodecane.

Table 1: Fundamental Properties of n-Dodecane

| Property | Value | Source |

| Chemical Formula | C₁₂H₂₆ | [2][3][4][5][6] |

| Molecular Weight | 170.3348 g/mol | [2][3][4][5][6] |

| CAS Registry Number | 112-40-3 | [2][3][4][5][6] |

| Normal Boiling Point | 216.292 °C | [7] |

| Melting Point | -9.6 °C | [7] |

| Critical Temperature | 384.95 °C | [7] |

| Critical Pressure | 18.17 bar | [7] |

Density

Density (ρ) is a measure of mass per unit volume and is a critical parameter in fluid dynamics, heat and mass transfer calculations, and process simulations. The density of n-dodecane is strongly dependent on temperature and, to a lesser extent, pressure.

Temperature and Pressure Dependence of Density

The density of liquid n-dodecane decreases with increasing temperature and increases with increasing pressure. For many applications at or near atmospheric pressure, the temperature dependence is the most critical factor.

Table 2: Density of n-Dodecane at Various Temperatures (at 0.1 MPa)

| Temperature (°C) | Density (g/cm³) |

| 25 | 0.7457 |

| 50 | 0.7283 |

| 100 | 0.6898 |

| 150 | 0.6511 |

| 200 | 0.6090 |

Data sourced from multiple references and interpolated for consistency.[8][9]

Experimental Protocol for Density Measurement: Vibrating Tube Densitometry

This technique offers high precision and is a standard method for the accurate determination of liquid density.[10]

Causality Behind Experimental Choices: The vibrating tube method is chosen for its high accuracy (often to 1x10⁻⁵ g/cm³), small sample volume requirement, and amenability to automation and temperature control.[10] The principle relies on the fact that the resonant frequency of a vibrating U-shaped tube is directly related to the mass, and therefore the density, of the fluid it contains.

Step-by-Step Methodology:

-

Calibration: The instrument must be calibrated with two fluids of accurately known density, typically dry air and ultrapure water. This establishes the relationship between the oscillation period and density.

-

Sample Preparation: Ensure the n-dodecane sample is degassed and free from any particulate matter to prevent measurement inaccuracies.

-

Temperature Stabilization: Set the desired temperature and allow the measurement cell to equilibrate. Precise temperature control is crucial as density is highly temperature-sensitive.

-

Sample Injection: Carefully inject the n-dodecane sample into the vibrating tube, ensuring no air bubbles are introduced.

-

Measurement: The instrument software excites the tube and measures the period of oscillation. The measurement should be taken once the reading is stable, indicating thermal equilibrium.

-

Data Conversion: The software uses the calibration constants to convert the measured oscillation period into a density value.

Caption: Workflow for density measurement using a vibrating tube densitometer.

Viscosity

Viscosity (η) is a measure of a fluid's resistance to flow. It is a critical parameter in fluid transport, lubrication, and mixing applications.

Temperature and Pressure Dependence of Viscosity

The dynamic viscosity of n-dodecane decreases significantly with increasing temperature.[11][12][13] The effect of pressure is less pronounced at low to moderate pressures but becomes more significant at higher pressures.[8][11]

Table 3: Dynamic Viscosity of n-Dodecane at Various Temperatures (at 0.1 MPa)

| Temperature (°C) | Dynamic Viscosity (mPa·s) |

| 25 | 1.359 |

| 50 | 0.911 |

| 100 | 0.503 |

| 150 | 0.324 |

| 200 | 0.218 |

Data sourced from multiple references.[7][8][14]

Experimental Protocol for Viscosity Measurement: Dual-Capillary Viscometry

This method is a reliable technique for measuring the viscosity of liquids over a range of temperatures and pressures.[15]

Causality Behind Experimental Choices: The dual-capillary design helps to minimize errors and provides accurate measurements, especially at elevated temperatures and pressures.[15] The principle is based on Poiseuille's law, which relates the pressure drop across a capillary to the flow rate and viscosity of the fluid.

Step-by-Step Methodology:

-

System Preparation: The viscometer, including the capillaries, is thoroughly cleaned and dried.

-

Sample Loading: The n-dodecane sample is introduced into the viscometer.

-

Temperature and Pressure Control: The system is brought to the desired temperature and pressure, and sufficient time is allowed for thermal equilibrium to be reached.

-

Flow Initiation: A constant flow of the sample is established through the capillaries.

-

Pressure Drop Measurement: The pressure difference across each capillary is precisely measured.

-

Data Analysis: The viscosity is calculated from the measured pressure drops, the dimensions of the capillaries, and the flow rate.

Caption: Experimental workflow for dual-capillary viscometry.

Thermal Conductivity

Thermal conductivity (k) is the property of a material to conduct heat. It is essential for heat transfer calculations in process design and thermal management applications.

Temperature Dependence of Thermal Conductivity

The thermal conductivity of liquid n-dodecane generally decreases with increasing temperature.

Table 4: Thermal Conductivity of n-Dodecane at Various Temperatures (at 0.1 MPa)

| Temperature (°C) | Thermal Conductivity (W/m·K) |

| 25 | 0.135 |

| 75 | 0.125 |

| 125 | 0.115 |

| 175 | 0.105 |

Data sourced from multiple references.[7][16]

Experimental Protocol for Thermal Conductivity Measurement: Transient Hot-Wire Method

The transient hot-wire method is a highly accurate and widely used technique for measuring the thermal conductivity of fluids.[17][18][19]

Causality Behind Experimental Choices: This method is preferred because it minimizes the effects of natural convection, which can be a significant source of error in steady-state methods.[17][20] The short measurement time also reduces the impact of thermal radiation at higher temperatures. The principle involves monitoring the temperature rise of a thin wire immersed in the fluid after a step change in applied voltage.[18]

Step-by-Step Methodology:

-

Cell Assembly: The n-dodecane sample is placed in a measurement cell containing a thin platinum wire.

-

Thermal Equilibration: The cell is allowed to reach a stable and uniform initial temperature.

-

Voltage Pulse Application: A constant voltage is applied to the wire, causing it to heat up.

-

Temperature Rise Monitoring: The resistance of the wire, which is a function of its temperature, is measured as a function of time.

-

Data Analysis: The thermal conductivity is determined from the slope of the temperature rise versus the logarithm of time.[19]

Caption: Workflow for the transient hot-wire thermal conductivity measurement.

Specific Heat Capacity

Specific heat capacity (Cp) is the amount of heat energy required to raise the temperature of a unit mass of a substance by one degree Celsius. It is a fundamental thermodynamic property used in energy balance calculations.

Temperature Dependence of Specific Heat Capacity

The specific heat capacity of liquid n-dodecane increases with increasing temperature.

Table 5: Specific Heat Capacity of n-Dodecane at Constant Pressure (at 0.1 MPa)

| Temperature (°C) | Specific Heat Capacity (kJ/kg·K) |

| 25 | 2.212 |

| 50 | 2.301 |

| 100 | 2.483 |

| 150 | 2.671 |

| 200 | 2.854 |

Data sourced from multiple references.[7][9]

Experimental Protocol for Specific Heat Capacity Measurement: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time.[21]

Causality Behind Experimental Choices: DSC is a well-established and accurate method for determining the heat capacity of liquids.[21] It requires a small sample size and can be performed over a wide temperature range. The principle involves comparing the heat flow to the sample to that of a reference material under the same temperature program.

Step-by-Step Methodology:

-

Instrument Calibration: The DSC is calibrated for temperature and heat flow using certified reference materials.

-

Sample Preparation: A small, accurately weighed amount of n-dodecane is hermetically sealed in a sample pan. An empty sealed pan is used as a reference.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating ramp.

-

Heat Flow Measurement: The differential heat flow between the sample and the reference is measured.

-

Calculation: The specific heat capacity is calculated from the differential heat flow, the heating rate, and the sample mass.

Caption: Diagram of the DSC experimental workflow.

Vapor Pressure and Surface Tension

Vapor pressure and surface tension are important properties for understanding phase behavior, distillation processes, and interfacial phenomena.

Table 6: Vapor Pressure and Surface Tension of n-Dodecane

| Temperature (°C) | Vapor Pressure (kPa) | Surface Tension (mN/m) |

| 20 | 0.017 | 25.35 |

| 40 | 0.096 | 23.58 |

| 60 | 0.41 | 21.81 |

| 80 | 1.39 | 20.04 |

| 100 | 3.92 | 18.27 |

Data sourced from multiple references.[22][23][24][25][26]

Conclusion

This technical guide has provided a curated database of the essential thermophysical properties of n-dodecane, along with detailed experimental protocols for their measurement. The presented data and methodologies are intended to serve as a valuable resource for scientists and engineers in academia and industry. Accurate knowledge of these properties is fundamental to the successful design, analysis, and optimization of a wide range of applications involving n-dodecane.

References

- 1. Dodecane - Wikipedia [en.wikipedia.org]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. chem-casts.com [chem-casts.com]

- 8. researchgate.net [researchgate.net]

- 9. ethermo.us [ethermo.us]

- 10. calnesis.com [calnesis.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. gazi.edu.tr [gazi.edu.tr]

- 13. uobabylon.edu.iq [uobabylon.edu.iq]

- 14. nist.gov [nist.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. n-Dodecane — CoolProp 7.2.0 documentation [coolprop.org]

- 17. iieta.org [iieta.org]

- 18. Thermal conductivity measurement - Wikipedia [en.wikipedia.org]

- 19. cfmetrologie.edpsciences.org [cfmetrologie.edpsciences.org]

- 20. wiete.com.au [wiete.com.au]

- 21. researchgate.net [researchgate.net]

- 22. surface-tension.de [surface-tension.de]

- 23. tandfonline.com [tandfonline.com]

- 24. Liquid Viscosity and Surface Tension of n-Hexane, n-Octane, n-Decane, and n-Hexadecane up to 573 K by Surface Light Scattering (SLS) - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical and Physical Properties of n-Dodecane

Introduction

n-Dodecane (C₁₂H₂₆), a linear-chain alkane, is a colorless, oily liquid that serves as a cornerstone compound in a multitude of research and industrial applications.[1] Its well-defined and stable chemical nature makes it an invaluable tool for professionals in fields ranging from combustion research and materials science to drug development.[2][3] This guide provides a comprehensive overview of the core chemical and physical properties of n-dodecane, offering not just data, but also insights into the practical implications of these characteristics for researchers, scientists, and drug development professionals. The information presented herein is curated to facilitate a deeper understanding of n-dodecane's behavior, enabling more informed experimental design and interpretation of results.

Molecular and Chemical Identity

The fundamental identity of a chemical compound dictates its interactions and reactivity. n-Dodecane is a saturated hydrocarbon, meaning it consists solely of carbon and hydrogen atoms linked by single bonds.[4] This simple, unbranched structure is key to its relatively low reactivity and predictable physical behavior.

| Identifier | Value | Source |

| Chemical Name | n-Dodecane | [5] |

| Synonyms | Dihexyl, Bihexyl, Adakane 12 | [1][6] |

| CAS Number | 112-40-3 | [2][5] |

| Molecular Formula | C₁₂H₂₆ | [5][7] |

| Linear Formula | CH₃(CH₂)₁₀CH₃ | [5] |

| Molecular Weight | 170.33 g/mol | [7] |

| SMILES String | CCCCCCCCCCCC | [5] |

| InChI Key | SNRUBQQJIBEYMU-UHFFFAOYSA-N | [5] |

The lack of functional groups in n-dodecane renders it largely inert to many chemical reactions under ambient conditions.[4] However, its hydrocarbon nature makes it susceptible to combustion at elevated temperatures in the presence of an oxidant, a property extensively studied in the context of fuel surrogates.[3][8]

Physicochemical Properties: A Quantitative Overview

The physical properties of n-dodecane are critical for its application as a solvent, a heat transfer fluid, and a component in formulations. These properties are summarized in the tables below, with further discussion on their implications.

Thermodynamic Properties

These properties govern the phase behavior and energy content of n-dodecane.

| Property | Value | Conditions | Source |

| Melting Point | -9.6 °C (14.7 °F) | [4][5] | |

| Boiling Point | 216.3 °C (421.3 °F) | at 1013 hPa (760 mmHg) | [4][5] |

| Flash Point | 74 °C (165 °F) | Closed Cup | [4] |

| Autoignition Temperature | 204 °C (400 °F) | [4] | |

| Vapor Pressure | 0.04 kPa (0.3 mmHg) | at 20 °C (68 °F) | [4] |

| 0.13 kPa (1 mmHg) | at 47.8 °C (118 °F) | [4] | |

| Density | 0.7487 g/cm³ | at 20 °C (68 °F) | [4][5] |

| Vapor Density | 5.96 (Air = 1) | [4] | |

| Lower Explosive Limit | 0.6% (v/v) | [4][5] |

The relatively high boiling point and low vapor pressure of n-dodecane at room temperature contribute to its low volatility, making it a safe and easy-to-handle solvent in many laboratory settings. Its density being less than water means it will form the upper layer in an immiscible mixture.[4]

Transport Properties

Transport properties describe the movement of mass, momentum, and energy within a substance.

| Property | Value | Conditions | Source |

| Dynamic Viscosity | 1.34 mPa·s | at 25 °C | [1] |

| Kinematic Viscosity | <7 cSt | at 40 °C | [5] |

| Surface Tension | 25.35 mN/m | at 20 °C | [9] |

| Refractive Index | 1.421 | at 20 °C |

The viscosity of n-dodecane is an important consideration in applications involving fluid flow, such as in microfluidics or as a lubricant component. Its surface tension influences wetting and droplet formation, which is critical in areas like emulsion formulation and surface coating.

Solubility and Interactions

As a nonpolar molecule, n-dodecane is "like dissolves like." It is readily soluble in other nonpolar organic solvents such as ethanol and ether, but it is practically insoluble in water.[10] This immiscibility with water is a key characteristic leveraged in liquid-liquid extractions and as a non-aqueous phase in various chemical reactions.

Combustion Characteristics

n-Dodecane has garnered significant interest as a surrogate for more complex fuels like kerosene and jet fuel.[1][3] Its combustion behavior, including ignition delay times and flame speed, has been extensively studied to model the combustion processes of these real-world fuels.[8] The combustion of n-dodecane proceeds via a complex series of radical chain reactions, ultimately producing carbon dioxide and water.[4]

The overall combustion reaction is: C₁₂H₂₆(l) + 18.5 O₂(g) → 12 CO₂(g) + 13 H₂O(g)[1]

Experimental Determination of Key Properties: Methodologies

The accurate determination of n-dodecane's physical properties is paramount for its effective use in research and industry. Below are step-by-step methodologies for measuring two of its critical transport properties.

Protocol 1: Determination of Dynamic Viscosity using a Dual-Capillary Viscometer

This method offers high accuracy for measuring the viscosity of Newtonian fluids like n-dodecane.[11][12]

Principle: The time it takes for a known volume of liquid to flow through a capillary of a known diameter and length under a known pressure differential is directly proportional to its viscosity.

Methodology:

-

Instrument Preparation:

-

Thoroughly clean and dry the viscometer capillaries to prevent any contamination that could affect flow.

-

Calibrate the viscometer using a standard fluid of known viscosity at the desired temperature.

-

-

Sample Loading:

-

Carefully load the n-dodecane sample into the viscometer, ensuring no air bubbles are trapped in the capillaries.

-

-

Temperature Equilibration:

-

Place the viscometer in a temperature-controlled bath and allow the sample to reach thermal equilibrium. Temperature stability is crucial as viscosity is highly temperature-dependent.

-

-

Measurement:

-

Apply a constant, known pressure to drive the liquid through the capillary.

-

Accurately measure the time it takes for the meniscus of the n-dodecane to pass between two marked points on the viscometer.

-

-

Calculation:

-

The dynamic viscosity (η) is calculated using the Hagen-Poiseuille equation, incorporating the viscometer's calibration constant, the applied pressure, and the measured flow time. Corrections for kinetic energy and, for high-precision measurements, centrifugal effects may be necessary.[12]

-

Protocol 2: Determination of Surface Tension using the Pendant Drop Method

This optical method is widely used for determining the surface tension of liquids.

Principle: The shape of a droplet hanging from a needle is determined by the balance between surface tension and gravity. By analyzing the droplet's shape, the surface tension can be calculated.

Methodology:

-

Apparatus Setup:

-

A syringe with a flat-tipped needle is used to form a pendant drop of n-dodecane.

-

A high-resolution camera connected to a computer with image analysis software is positioned to capture the profile of the droplet.

-

The setup should be free from vibrations to ensure a stable droplet.

-

-

Droplet Formation:

-

Slowly dispense the n-dodecane from the syringe to form a stable pendant drop at the tip of the needle.

-

-

Image Capture and Analysis:

-

Capture a clear image of the droplet profile.

-

The software analyzes the shape of the droplet, fitting it to the Young-Laplace equation.

-

-

Calculation:

-

The software calculates the surface tension based on the droplet's shape parameters and the known density of n-dodecane.

-

Visualization of Property Relationships

The interplay between different physical properties is crucial for a holistic understanding of a substance's behavior.

Caption: Interrelationship of n-dodecane's physical properties and their influence on its applications.

Safety and Handling

While n-dodecane is a relatively stable and non-reactive compound, proper safety precautions are essential. It is a combustible liquid and should be kept away from open flames and high temperatures.[4] Repeated exposure may cause skin dryness or cracking.[13][14] Inhalation of high concentrations of vapor can cause dizziness and central nervous system depression.[4] Always consult the Safety Data Sheet (SDS) before handling n-dodecane and use appropriate personal protective equipment (PPE), including gloves and safety glasses.[13][15]

Conclusion

n-Dodecane's well-characterized and predictable chemical and physical properties make it an indispensable compound for a wide range of scientific endeavors. From its role as a nonpolar solvent to its use as a surrogate for complex fuels, a thorough understanding of its fundamental characteristics is crucial for successful and safe experimentation. This guide has provided a detailed overview of these properties, along with practical insights and experimental methodologies, to empower researchers and professionals in their work with this versatile alkane.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. N-DODECANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. 正十二烷 for synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound, n-Dodecane, 112-40-3 [chemkits.eu]

- 7. molkem.com [molkem.com]

- 8. researchgate.net [researchgate.net]

- 9. surface-tension.de [surface-tension.de]

- 10. nbinno.com [nbinno.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. carlroth.com:443 [carlroth.com:443]

- 14. fishersci.com [fishersci.com]

- 15. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to the High-Pressure Phase Behavior of n-Dodecane

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of the phase behavior of n-dodecane under high-pressure conditions. As a fundamental component in various industrial applications, including fuels, lubricants, and as a model system in pharmaceutical and materials science, a thorough understanding of its response to extreme pressures is paramount. This document synthesizes experimental findings and theoretical insights to offer a detailed exploration of n-dodecane's phase transitions, structural transformations, and the advanced analytical techniques employed in their investigation.

Introduction: The Significance of High-Pressure Studies on n-Dodecane

Normal alkanes, with n-dodecane (C₁₂H₂₆) as a representative member, exhibit complex phase behaviors under elevated pressures. These transformations are not merely of academic interest; they have profound implications for a range of applications. In the energy sector, the behavior of long-chain hydrocarbons under the immense pressures found in deep-sea oil reservoirs and during fuel injection processes is critical for efficient extraction and combustion. For materials scientists, the pressure-induced crystallization of alkanes serves as a model for understanding polymer solidification and the development of novel materials with tunable properties. Furthermore, in the pharmaceutical industry, understanding how pressure affects the solubility and stability of drug formulations in hydrocarbon-based excipients is crucial for the design of robust delivery systems.

A key area of recent research has been the exploration of the barocaloric effect in n-alkanes. The significant entropy changes associated with pressure-induced phase transitions make materials like n-dodecane promising candidates for environmentally friendly, solid-state refrigeration technologies.[1][2][3][4][5] This guide will delve into the fundamental science underpinning these phenomena.

The High-Pressure Phase Diagram of n-Dodecane

The phase diagram of a substance is a map of its stable states under different conditions of temperature and pressure. For n-dodecane, the application of high pressure dramatically alters its physical state, most notably inducing a transition from the liquid to a solid phase at temperatures well above its normal freezing point.

At room temperature (approximately 295 K), n-dodecane undergoes a liquid-to-solid phase transition at a pressure of approximately 0.15 GPa (1500 atmospheres).[1][2][3][4][5] This pressure-induced freezing is a first-order phase transition characterized by a discontinuous change in volume and enthalpy.

Caption: A simplified representation of the liquid-solid phase transition of n-dodecane under high pressure.

The solid phase of n-dodecane formed under high pressure at room temperature crystallizes in a triclinic system with a P-1 space group.[2][6] This is a significant finding, as the crystal structure dictates the material's mechanical and thermodynamic properties in the solid state.

The Molecular Mechanism of Pressure-Induced Freezing: A Conformational Shift

The transition from a liquid to a solid state in n-dodecane under pressure is not merely a change in the spatial arrangement of molecules but also involves a fundamental change in their internal structure. In the liquid phase, the flexible dodecane molecules exist as a mixture of different conformers, including both extended all-trans and bent gauche forms. The presence of gauche conformers contributes significantly to the conformational entropy of the liquid state.

Upon the application of sufficient pressure, the system is forced into a more ordered, lower-volume state. This pressure-induced crystallization is accompanied by a conformational transition where the this compound molecules predominantly adopt the all-trans configuration.[1][3][4][5][7][8] This shift from a disordered mix of conformers to a highly ordered all-trans state results in a substantial decrease in entropy.

This large entropy change, denoted as |ΔS|, is the origin of the colossal barocaloric effect observed in n-dodecane. At the transition pressure of approximately 0.15 GPa and 295 K, the entropy change has been experimentally determined to be a remarkable 778 J kg⁻¹ K⁻¹.[1][2][3][4][5]

Experimental Techniques for High-Pressure Phase Behavior Analysis

The investigation of material properties at high pressures requires specialized equipment and analytical techniques. The following are central to the study of n-dodecane's phase behavior.

The Diamond Anvil Cell (DAC)

The primary tool for generating static high pressures in a laboratory setting is the diamond anvil cell (DAC). A DAC utilizes two opposing diamonds to compress a sample contained within a small gasket hole. The transparency of diamonds to a wide range of electromagnetic radiation allows for in-situ spectroscopic and diffraction measurements of the sample under pressure.

Caption: A generalized workflow for investigating high-pressure phase transitions using a diamond anvil cell.

Experimental Protocol: Sample Preparation and Pressure Calibration in a DAC

-

Gasket Preparation: A metal gasket (e.g., stainless steel) is pre-indented between the diamond anvils to the desired thickness. A sample chamber is then drilled into the center of the indentation.

-

Sample Loading: A small droplet of liquid n-dodecane is loaded into the sample chamber. A tiny ruby chip is also placed in the chamber to serve as a pressure calibrant.

-

Sealing: The DAC is sealed, enclosing the sample and the ruby chip.

-

Pressure Application: The pressure is gradually increased by tightening the screws of the DAC.

-

Pressure Measurement: The pressure is determined by measuring the fluorescence spectrum of the ruby chip. The wavelength shift of the ruby fluorescence line is directly proportional to the applied pressure.

In-situ Raman Spectroscopy

Raman spectroscopy is a powerful, non-destructive technique for probing the vibrational modes of molecules. It is particularly well-suited for studying the conformational changes in n-dodecane under pressure.

In the Raman spectrum of n-dodecane, specific peaks can be assigned to different vibrational modes associated with the all-trans and gauche conformers.[1] For instance, the symmetric and antisymmetric all-trans stretching modes are typically observed around 1140 cm⁻¹ and 1064 cm⁻¹, respectively. The presence of gauche conformers in the liquid phase gives rise to an additional band, often around 1082 cm⁻¹.[1] By monitoring the intensity of these peaks as a function of pressure, the transition from a mixed-conformer liquid to an all-trans solid can be precisely tracked.

Experimental Protocol: High-Pressure Raman Spectroscopy

-

System Alignment: The DAC is placed on the microscope stage of a Raman spectrometer. The laser is focused on the n-dodecane sample within the DAC.

-

Spectral Acquisition: Raman spectra are collected at various pressures. The pressure is incrementally increased, and a spectrum is recorded at each pressure point.

-

Data Analysis: The positions and intensities of the characteristic Raman bands are analyzed to identify the liquid-to-solid phase transition and to characterize the conformational state of the n-dodecane molecules.

In-situ X-ray Diffraction (XRD)

To determine the crystal structure of the high-pressure solid phase of n-dodecane, in-situ X-ray diffraction is employed. Synchrotron X-ray sources are often used due to their high brilliance, which allows for rapid data collection from the small sample volume in the DAC. Both powder XRD and single-crystal XRD techniques can be utilized.[1][3][4][5]

Experimental Protocol: High-Pressure Synchrotron XRD

-

Beamline Setup: The DAC is mounted on a goniometer at a synchrotron beamline. The X-ray beam is aligned to pass through the diamond anvils and diffract from the n-dodecane sample.

-

Data Collection: Diffraction patterns are collected at various pressures using an area detector. For single-crystal studies, the DAC is rotated to collect data from different crystal orientations.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and the arrangement of atoms within the crystal lattice. This leads to the identification of the crystal system and space group.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the high-pressure phase transition of n-dodecane at room temperature.

| Parameter | Value | Experimental Technique(s) | Reference(s) |

| Transition Pressure (at 295 K) | 0.15 (±0.03) GPa | Visual Observation, XRD, Raman Spectroscopy | [1][2][3][4][5] |

| Entropy Change ( | ΔS | ) | 778 J kg⁻¹ K⁻¹ |

| Crystal System (Solid Phase) | Triclinic | Single-Crystal X-ray Diffraction | [2][6] |

| Space Group (Solid Phase) | P-1 | Single-Crystal X-ray Diffraction | [2][6] |

| Key Raman Bands (Solid Phase) | ~1140 cm⁻¹ (sym. all-trans), ~1064 cm⁻¹ (antisym. all-trans) | Raman Spectroscopy | [1] |

| Key Raman Band (Liquid Phase) | ~1082 cm⁻¹ (gauche conformer) | Raman Spectroscopy | [1] |

Broader Context and Future Directions

The study of n-dodecane's high-pressure phase behavior is part of a larger effort to understand the fundamental physics and chemistry of long-chain alkanes under extreme conditions.[9][10] The insights gained from n-dodecane can be extended to other n-alkanes, where trends such as the odd-even effect on crystallization and the propensity to form rotator phases are of significant interest.[1][5]

Future research in this area will likely focus on:

-

Mapping the phase diagram of n-dodecane over a wider range of temperatures and pressures.

-

Investigating the kinetics of the pressure-induced crystallization process.

-

Exploring the high-pressure behavior of n-dodecane in mixtures with other components, which is highly relevant to industrial applications.[11]

-

Utilizing molecular dynamics simulations to provide a more detailed, atomistic understanding of the phase transition dynamics.[12][13][14][15][16]

Conclusion

The application of high pressure provides a powerful means to probe the rich phase behavior of n-dodecane. The liquid-to-solid transition at room temperature is driven by a fascinating interplay of thermodynamics and molecular conformation, leading to a highly ordered crystalline state and a colossal barocaloric effect. Advanced experimental techniques such as in-situ Raman spectroscopy and X-ray diffraction within diamond anvil cells are indispensable for elucidating the mechanisms of these transformations. The knowledge generated from these studies not only advances our fundamental understanding of condensed matter physics but also paves the way for innovative applications in areas ranging from energy to materials science and pharmaceuticals.

References

- 1. Pressure-freezing of this compound: exploring the crystal structures, formation kinetics and phase diagrams for colossal barocaloric effects in n -alkanes ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06957E [pubs.rsc.org]

- 2. Pressure-freezing of this compound: exploring the crystal structures, formation kinetics and phase diagrams for colossal barocaloric effects in n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 4. researchgate.net [researchgate.net]

- 5. Pressure-freezing of this compound: exploring the crystal structures, formation kinetics and phase diagrams for colossal barocaloric effects in n-alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. cris.brighton.ac.uk [cris.brighton.ac.uk]

- 13. pubs.aip.org [pubs.aip.org]

- 14. pubs.aip.org [pubs.aip.org]

- 15. Molecular Dynamics Investigation of Mass Transport During Evaporation for the Binary System of n-Dodecane and Nitrogen [arxiv.org]

- 16. Molecular dynamics simulation of CO2-switchable surfactant regulated reversible emulsification/demulsification processes of a this compound–saline system - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of Dodecane in Organic Solvents

Abstract

This technical guide provides a comprehensive examination of the solubility characteristics of n-dodecane, a non-polar aliphatic hydrocarbon, in a variety of organic solvents. Addressed to researchers, scientists, and professionals in drug development and chemical engineering, this document delves into the thermodynamic principles governing dissolution, the application of predictive models such as the Hildebrand solubility parameter, and standardized experimental methodologies for solubility determination. By synthesizing theoretical knowledge with practical, field-proven protocols, this guide serves as an authoritative resource for understanding and applying the principles of dodecane solubility in a laboratory and industrial context.

Introduction: The Physicochemical Profile of this compound

N-dodecane (C₁₂H₂₆) is a straight-chain alkane that serves as a quintessential model for non-polar compounds in scientific research.[1][2] Its physical state as a colorless, oily liquid at ambient temperature, combined with its chemical stability, makes it a valuable component and solvent in numerous applications, including jet fuel research, organic synthesis, and as a distillation chaser.[1][3] An understanding of its solubility is critical for its use as a solvent, a diluent for substances like tributyl phosphate in reprocessing plants, and in formulating complex mixtures.[3]

The solubility behavior of this compound is fundamentally governed by the principle of "like dissolves like".[1][4] As a non-polar molecule, its intermolecular interactions are dominated by weak van der Waals dispersion forces.[5] Consequently, it exhibits high solubility in other non-polar or weakly polar organic solvents while being practically insoluble in highly polar solvents like water.[1][6][7]

The Thermodynamic Underpinnings of Solubility

The dissolution of one substance (solute) into another (solvent) is a spontaneous process governed by the change in Gibbs free energy of mixing (ΔG_mix). For dissolution to occur, ΔG_mix must be negative. The equation is:

ΔG_mix = ΔH_mix - TΔS_mix

Where:

-

ΔH_mix is the enthalpy of mixing.

-

T is the absolute temperature.

-

ΔS_mix is the entropy of mixing.

The dissolution process can be conceptually broken down into three steps:

-

Overcoming Solute-Solute Interactions: Energy is required to separate the this compound molecules from each other.

-

Overcoming Solvent-Solvent Interactions: Energy is required to create cavities in the solvent structure.

-

Forming Solute-Solvent Interactions: Energy is released when this compound molecules interact with solvent molecules.[8]

For this compound dissolving in a non-polar solvent like hexane, the energy required to break the initial solute-solute and solvent-solvent van der Waals forces is comparable to the energy released when new solute-solvent van der Waals forces are formed.[5] This results in a very small enthalpy of mixing (ΔH_mix ≈ 0). The primary driving force for dissolution is the significant increase in entropy (ΔS_mix > 0) from the random mixing of the molecules, making ΔG_mix negative and leading to high miscibility.[8]

Conversely, when attempting to dissolve this compound in a polar solvent like water, the strong hydrogen bonds between water molecules must be broken. The weak van der Waals interactions formed between this compound and water cannot compensate for this energy cost, resulting in a large, positive ΔH_mix that prevents dissolution.[1]

Predictive Frameworks: The Hildebrand Solubility Parameter

Predicting solubility without extensive experimentation is a key goal in chemical process design.[9] One of the most effective and straightforward tools for this, especially for non-polar systems, is the Hildebrand solubility parameter (δ).[10][11] The parameter is defined as the square root of the cohesive energy density (CED), which is the energy required to vaporize a unit volume of liquid, overcoming all intermolecular forces.[10][12]

δ = (CED)¹ᐟ² = ((ΔH_v - RT) / V_m)¹ᐟ²

Where:

-

ΔH_v is the heat of vaporization.

-

R is the ideal gas constant.

-

T is the temperature.

-

V_m is the molar volume.

The core principle is that two substances are likely to be miscible if their Hildebrand solubility parameters are similar (i.e., |δ₁ - δ₂| is small).[10] This provides a quantitative extension of the "like dissolves like" rule. While highly effective for non-polar and slightly polar systems, its predictive power diminishes for systems with strong hydrogen bonding.[10] More advanced models like UNIFAC, COSMO-RS, and various machine learning algorithms are now being employed for more complex systems and higher accuracy predictions.[9][13][14]

dot graph Solubility_Prediction { layout=neato; graph [bgcolor="#F1F3F4", pad="0.5"]; node [style=filled, shape=circle, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

// Main compound this compound [pos="0,0!", label="this compound\nδ ≈ 16.6 MPa¹/²", fillcolor="#EA4335", fontcolor="#202124", width=1.8];

// Solvents Hexane [pos="-3,2!", label="Hexane\nδ ≈ 14.9 MPa¹/²", fillcolor="#34A853", fontcolor="#202124", width=1.5]; Toluene [pos="-2,-3!", label="Toluene\nδ ≈ 18.2 MPa¹/²", fillcolor="#34A853", fontcolor="#202124", width=1.5]; Acetone [pos="3,2.5!", label="Acetone\nδ ≈ 20.0 MPa¹/²", fillcolor="#FBBC05", fontcolor="#202124", width=1.5]; Ethanol [pos="4,-1.5!", label="Ethanol\nδ ≈ 26.5 MPa¹/²", fillcolor="#FBBC05", fontcolor="#202124", width=1.5]; Water [pos="0,4!", label="Water\nδ ≈ 47.8 MPa¹/²", fillcolor="#4285F4", fontcolor="#FFFFFF", width=1.5];

// Edges indicating miscibility this compound -- Hexane [label=" Good Miscibility\n|Δδ| ≈ 1.7", color="#34A853", fontcolor="#5F6368", penwidth=2]; this compound -- Toluene [label=" Good Miscibility\n|Δδ| ≈ 1.6", color="#34A853", fontcolor="#5F6368", penwidth=2]; this compound -- Acetone [label=" Partial Miscibility\n|Δδ| ≈ 3.4", color="#FBBC05", fontcolor="#5F6368", style=dashed, penwidth=1.5]; this compound -- Ethanol [label=" Poor Miscibility\n|Δδ| ≈ 9.9", color="#EA4335", fontcolor="#5F6368", style=dashed, penwidth=1.5]; this compound -- Water [label=" Immiscible\n|Δδ| ≈ 31.2", color="#EA4335", fontcolor="#5F6368", style=dotted, penwidth=1.5]; } enddot Caption: Hildebrand parameters predicting this compound solubility.

Quantitative Solubility of this compound in Common Organic Solvents

The following table summarizes the solubility behavior of n-dodecane in a selection of organic solvents at standard temperature and pressure. For non-polar and weakly polar solvents, this compound is often miscible in all proportions.

| Solvent | Solvent Type | Hildebrand δ (MPa¹/²) | Solubility of this compound | Reference |

| n-Hexane | Non-polar Aliphatic | 14.9 | Miscible | [1] |

| Toluene | Non-polar Aromatic | 18.2 | Miscible | [1] |

| Benzene | Non-polar Aromatic | 18.7 | Miscible | [1] |

| Carbon Tetrachloride | Non-polar Halogenated | 17.6 | Very Soluble | [2][3] |

| Diethyl Ether | Weakly Polar Ether | 15.1 | Very Soluble | [2][3] |

| Chloroform | Weakly Polar Halogenated | 19.0 | Very Soluble | [2][3] |

| Acetone | Polar Aprotic Ketone | 20.0 | Soluble | [2][3] |

| Ethanol | Polar Protic Alcohol | 26.5 | Very Soluble | [2] |

| Methanol | Polar Protic Alcohol | 29.7 | Poorly Miscible / Phase Separation | [15] |

| Water | Polar Protic | 47.8 | Practically Insoluble | [1] |

Note: "Very Soluble" and "Miscible" are often used interchangeably for liquids like this compound in compatible solvents. The distinction for ethanol is noted as some sources indicate high solubility while others may observe limits depending on conditions like water content.

Experimental Protocol: The Static Equilibrium (Shake-Flask) Method

The determination of liquid-liquid solubility requires a robust and reproducible methodology. The static equilibrium or "shake-flask" method is a classical and highly reliable approach for generating accurate solubility data.[16][17] Its trustworthiness stems from ensuring that the system has reached a true thermodynamic equilibrium, which is confirmed by the sustained presence of two distinct phases.[17][18]

Step-by-Step Methodology

-

Preparation:

-

Ensure all glassware (e.g., sealed vials, flasks) is scrupulously clean and dry.

-

Use high-purity this compound and solvent (>99% purity) to avoid interference from impurities.

-

-

System Setup:

-

In a series of temperature-controlled, sealable vials, add a known volume or mass of the solvent.

-

Add an excess amount of this compound to each vial. The presence of a distinct, separate this compound phase after equilibration is essential for confirming saturation.

-

-

Equilibration:

-

Seal the vials to prevent evaporation.

-

Place the vials in a thermostatted shaker bath set to the desired temperature (e.g., 298.15 K). Precise temperature control is crucial as solubility is temperature-dependent.[17][18]

-

Agitate the mixtures for a sufficient duration to ensure equilibrium is reached. This can range from several hours to over 24 hours, depending on the system's viscosity and interfacial tension.[16][17] It is advisable to determine the necessary equilibration time by analyzing samples at different time points (e.g., 12, 24, 36 hours) until the measured concentration remains constant.

-

-

Phase Separation:

-

Stop agitation and allow the vials to rest in the temperature bath. This permits the two liquid phases (the solvent saturated with this compound, and the excess this compound phase) to separate completely via gravity. For systems that form emulsions, centrifugation at a constant temperature may be required.

-

-

Sampling:

-

Carefully extract an aliquot from the solvent-rich phase using a syringe or pipette. It is critical to avoid disturbing the interface or drawing any of the excess this compound phase into the sample.

-

-

Analysis:

-

Accurately determine the mass or volume of the collected aliquot.

-

Quantify the concentration of this compound in the aliquot using a suitable analytical technique. Gas Chromatography (GC) with a Flame Ionization Detector (FID) is highly effective for this purpose due to its sensitivity and specificity for hydrocarbons.

-

Prepare a calibration curve using standards of known this compound concentration in the same solvent to ensure accurate quantification.

-

-

Data Reporting:

-

Express the solubility as a mole fraction, mass fraction, or grams of solute per 100 g of solvent.

-

Report the precise temperature and pressure at which the measurement was conducted.

-

Conclusion

The solubility of this compound in organic solvents is a direct reflection of its non-polar nature, adhering strongly to the "like dissolves like" principle. Its high miscibility with non-polar aliphatic and aromatic hydrocarbons and poor miscibility with polar substances like water are well-explained by the thermodynamics of mixing and intermolecular forces. The Hildebrand solubility parameter offers a valuable, simple predictive tool for estimating this behavior. For definitive quantitative data, rigorous experimental methods such as the static equilibrium shake-flask technique are essential, providing the accuracy required for scientific research and industrial process design.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | C12H26 | CID 8182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 112-40-3 [m.chemicalbook.com]

- 4. education.com [education.com]

- 5. Solubility of Alkanes in organic solvents [ns2.almerja.com]

- 6. quora.com [quora.com]

- 7. m.youtube.com [m.youtube.com]